Ethyl N-(Benzylcarbamoyl)glycinate
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Overview
Description
Ethyl N-(Benzylcarbamoyl)glycinate is an organic compound with the molecular formula C12H16N2O3. It is a derivative of glycine, where the amino group is substituted with a benzylcarbamoyl group and the carboxyl group is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(Benzylcarbamoyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester with benzyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, and may require a catalyst to proceed efficiently .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures a higher yield and purity of the product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(Benzylcarbamoyl)glycinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.
Major Products Formed
Hydrolysis: Produces benzylcarbamoyl glycine and ethanol.
Substitution: Produces various substituted derivatives depending on the reagent used.
Oxidation and Reduction: Produces corresponding oxides or amines.
Scientific Research Applications
Ethyl N-(Benzylcarbamoyl)glycinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein modifications
Mechanism of Action
The mechanism of action of Ethyl N-(Benzylcarbamoyl)glycinate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a prodrug, releasing active compounds upon metabolic conversion. The benzylcarbamoyl group can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(Phenylcarbamoyl)glycinate
- Ethyl N-(Methylcarbamoyl)glycinate
- Ethyl N-(Ethylcarbamoyl)glycinate
Uniqueness
Ethyl N-(Benzylcarbamoyl)glycinate is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different reactivity and applications .
Properties
CAS No. |
91558-02-0 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 2-(benzylcarbamoylamino)acetate |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-11(15)9-14-12(16)13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,13,14,16) |
InChI Key |
JOGHOEBNQXZSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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